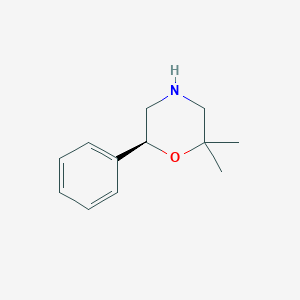
(S)-2,2-Dimethyl-6-phenylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2-Dimethyl-6-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a phenyl group at the 6-position and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted ketone and a morpholine derivative.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This is usually achieved through intramolecular nucleophilic substitution.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization and distillation to purify the compound.
Chiral Resolution: Using industrial-scale chiral chromatography or enzymatic resolution to separate the enantiomers.
化学反応の分析
Types of Reactions
(S)-2,2-Dimethyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(S)-2,2-Dimethyl-6-phenylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (S)-2,2-Dimethyl-6-phenylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist at receptor sites, or by inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
2,2-Dimethylmorpholine: Lacks the phenyl group, resulting in different chemical properties and biological activity.
6-Phenylmorpholine: Lacks the dimethyl substitution, affecting its steric and electronic properties.
2,2-Dimethyl-4-phenylmorpholine: Similar structure but with the phenyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
(S)-2,2-Dimethyl-6-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and as a probe in biological studies.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(6S)-2,2-dimethyl-6-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-12(2)9-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
InChIキー |
XMDDPYQDOKILDF-LLVKDONJSA-N |
異性体SMILES |
CC1(CNC[C@@H](O1)C2=CC=CC=C2)C |
正規SMILES |
CC1(CNCC(O1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


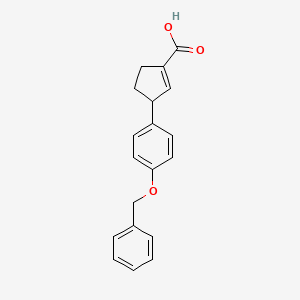
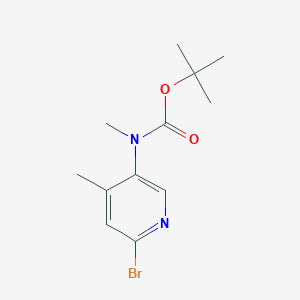
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)

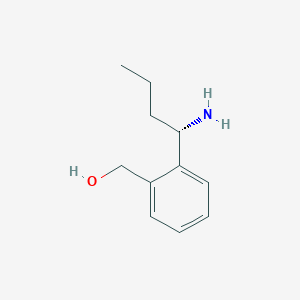
![3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one](/img/structure/B13057037.png)

![4-(2-(2,5-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057042.png)

![2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13057054.png)

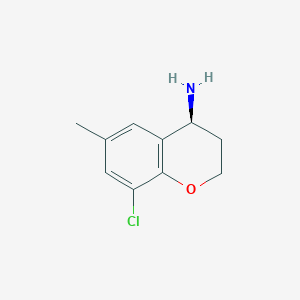
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
